molecular formula C9H13NO B363911 3-Methoxyphenethylamine CAS No. 2039-67-0

3-Methoxyphenethylamine

Cat. No. B363911
Key on ui cas rn: 2039-67-0
M. Wt: 151.21 g/mol
InChI Key: WJBMRZAHTUFBGE-UHFFFAOYSA-N
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Patent
US04766131

Procedure details

To a stirred solution of 3-methoxyphenethylamine (56.6 g, 0.37 m) and triethylamine (38.0 g, 0.38 m) in CHCl3 (900 ml) was added acetyl chloride (33.0 g, 0.42 m) dropwise over a period of 30 minutes at 20°-25° C., and then the reaction was stirred overnight. The mixture was extracted with 500 ml ice water, then extracted further with 2×500 ml cold water. The chloroform layer was dried over MgSO4 and concentrated to N-acetyl-3-methoxyphenethylamine as an oil (90 g).
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][CH2:7][NH2:8].C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20]>C(Cl)(Cl)Cl>[C:19]([NH:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
56.6 g
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1
Name
Quantity
38 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
33 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 500 ml ice water
EXTRACTION
Type
EXTRACTION
Details
extracted further with 2×500 ml cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to N-acetyl-3-methoxyphenethylamine as an oil (90 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)NCCC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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